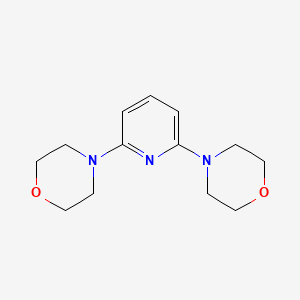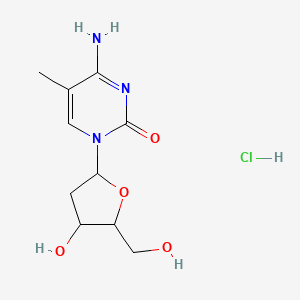
2,6-Dimorpholinopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimorpholinopyridine is an organic compound characterized by the presence of two morpholine rings attached to a pyridine core. This compound is known for its unique chemical properties and its applications in various fields, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimorpholinopyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimorpholinopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2,6-Dimorpholinopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimorpholinopyridine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
2,6-Dimethylpyridine: Known for its use in organic synthesis and as a precursor to other chemicals.
2,6-Diiminopyridine: Utilized in coordination chemistry and as a ligand in metal complexes.
2,6-Diformylpyridine: Used in the synthesis of Schiff bases and other organic compounds.
Uniqueness of 2,6-Dimorpholinopyridine: What sets this compound apart is its dual morpholine rings, which impart unique steric and electronic properties. These features enhance its effectiveness as a ligand and its potential biological activities, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-(6-morpholin-4-ylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C13H19N3O2/c1-2-12(15-4-8-17-9-5-15)14-13(3-1)16-6-10-18-11-7-16/h1-3H,4-11H2 |
Clave InChI |
IGTLWBLATPAXQS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)



![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)








